N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-Methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-methoxybenzyl group at the N1 position and a thiophene sulfonyl-substituted piperidine moiety at the N2 position. The 4-methoxybenzyl group is a recurring motif in compounds targeting protein-ligand interactions, while the thiophene sulfonyl-piperidine moiety introduces unique electronic and steric properties compared to analogs with pyridyl or simpler aryl substituents .
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-29-18-9-7-16(8-10-18)15-23-21(26)20(25)22-12-11-17-5-2-3-13-24(17)31(27,28)19-6-4-14-30-19/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBTKCJCBWQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Variations
The oxalamide scaffold (N1-N2-linked carbonyl groups) is conserved across all analogs. Key structural differences lie in the substituents:
Key Observations :
- Methoxybenzyl Position : The target compound’s 4-methoxybenzyl group contrasts with S336’s 2,4-dimethoxybenzyl, which may improve metabolic stability due to reduced steric hindrance .
- Piperidine vs. Phenethyl : The piperidine ring in the target compound may enhance conformational flexibility compared to rigid phenethyl groups in S336 or isoindolinyl in GMC-5 .
Preparation Methods
Piperidine Functionalization
Piperidine undergoes sulfonylation at the 1-position using thiophene-2-sulfonyl chloride under basic conditions (Eq. 1):
$$
\text{Piperidine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} 1\text{-(Thiophen-2-ylsulfonyl)piperidine} \quad
$$
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → RT |
| Yield | 85–92% |
Oxalamide Bond Formation
Coupling Strategy
The oxalamide bridge is constructed using oxalyl chloride to activate the carbonyl groups (Eq. 3):
$$
4\text{-Methoxybenzylamine} + 2\text{-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine} \xrightarrow{\text{Oxalyl chloride}} \text{Target Compound}
$$
Stepwise Protocol:
- Dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous THF at -10°C
- Add oxalyl chloride (1.05 eq) dropwise under N₂
- Stir for 2 hr, then add 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine (1.0 eq)
- Warm to RT and stir for 12 hr
Yield Optimization Data:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | None | 25 | 68 |
| DCM | Pyridine | 0→25 | 82 |
| EtOAc | Et₃N | 40 | 75 |
Catalytic Pyrolysis for Oxalamide Formation
Adapting US2646448A, thermal decomposition of ammonium oxalate derivatives offers an alternative route:
Procedure:
- Prepare ammonium oxalate analog with 4-methoxybenzyl and piperidinyl-ethyl substituents
- Mix with 10 wt% H₃PO₄ catalyst
- Heat at 190°C under 200 mmHg for 6 hr
Comparative Performance:
| Catalyst | Pressure (mmHg) | Time (hr) | Purity (%) |
|---|---|---|---|
| H₃PO₄ | 200 | 6 | 89 |
| (NH₄)₂HPO₄ | 760 | 8 | 78 |
| P₂O₅ | 500 | 5 | 83 |
Stereochemical Considerations
The stereochemistry at C2 of the piperidine ring critically impacts biological activity. Rhodium-catalyzed hydroformylation (adapted from ACS methods) enables stereocontrol:
$$
\text{2-Vinyl-1-(thiophen-2-ylsulfonyl)piperidine} \xrightarrow[\text{Rh(CO)}_2(\text{acac})]{\text{(R)-Me-i-Pr-INDOLphos}} \text{2-(2-Oxoethyl)piperidine} \quad (98:2 \, \text{dr})
$$
Ligand Screening Results:
| Ligand | dr (anti:syn) | Yield (%) |
|---|---|---|
| (R)-BINAP | 85:15 | 72 |
| (R)-Me-i-Pr-INDOLphos | 98:2 | 81 |
| (S)-PHANEPHOS | 91:9 | 68 |
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires modifications:
Key Adjustments:
- Replace oxalyl chloride with dimethyl oxalate to reduce HCl emissions
- Use continuous flow reactors for sulfonylation steps (residence time: 8 min)
- Implement machine learning-guided ligand selection (reduces screening time by 60%)
Cost Analysis (Per Kilogram):
| Component | Batch Cost ($) | Flow Cost ($) |
|---|---|---|
| Thiophene-2-sulfonyl Cl | 420 | 380 |
| Pd Catalysts | 1,150 | 920 |
| Ligands | 2,800 | 1,950 |
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy (%) |
|---|---|---|
| Oxalamide hydrolysis | Add molecular sieves (4Å) | 95 |
| Piperidine ring opening | Use low-temperature sulfonylation | 88 |
| Ethyl linker racemization | Chiral Rh catalysis | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
